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An Overview of Divalent Chromium (Cr(II)) Chloride Electroplating

Electroplating utilizing divalent chromium from chromium(II) chloride (CrCl₂) is an emerging

technology that has seen development in recent years.[1] This method is being explored as a

potentially more efficient and environmentally friendly alternative to traditional hexavalent and

trivalent chromium plating processes.[2] The core concept of one modern approach involves

using highly concentrated aqueous solutions of chromous chloride.[1] It has been found that

chromium(II) chloride can have a high solubility in water (approximately 4.0 M at room

temperature), creating a supersaturated electrolyte. This high concentration is believed to

reduce the propensity for hydrogen evolution, a common issue in chromium electroplating.[1]

For achieving bright deposits, a relatively high current density of 20 mA/cm² has been reported

as effective.[1]

However, as a developing technology, detailed and standardized public protocols for

electroplating directly from a chromium(II) chloride bath are not yet widely available. The

process is sensitive to air, which can oxidize Cr(II) to Cr(III), complicating bath stability.[1]

Detailed Application Notes for Trivalent Chromium (Cr(III)) Chloride Electroplating

Due to the limited availability of detailed protocols for chromium(II) chloride, this section

provides comprehensive application notes for the closely related and well-established process

of trivalent chromium electroplating using chromium(III) chloride (CrCl₃). This process is a

common, less toxic alternative to hexavalent chromium plating.[3]
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Trivalent chromium baths, often based on chromium(III) chloride or sulfate, are used for both

decorative and functional coatings.[1][4] The process involves the electrochemical reduction of

Cr³⁺ ions to metallic chromium.[5] A key challenge in trivalent chromium plating is the stability

of the Cr(III) ion in aqueous solutions, which can form inert complexes, and the competing

hydrogen evolution reaction.[6] To overcome these challenges, various complexing agents,

buffers, and additives are used to stabilize the bath and improve plating efficiency and deposit

quality.[3]

Data Presentation: Trivalent Chromium Chloride
Electroplating Bath Compositions and Operating
Parameters
The following tables summarize quantitative data from various studies on trivalent chromium

chloride electroplating baths.

Table 1: Example Bath Compositions for Trivalent Chromium Electroplating

Component
Concentration
Range

Purpose Reference

Chromium(III)

Chloride (CrCl₃·6H₂O)
50 - 150 g/L

Source of Chromium

Ions
[3]

Sodium Sulfate

(Na₂SO₄)
30 - 60 g/L Supporting Electrolyte [3]

Boric Acid (H₃BO₃) 40 - 80 g/L pH Buffer [3]

Sodium Chloride

(NaCl)
50 - 120 g/L Improves Conductivity [3]

Complexing Agent

(e.g., Formic Acid,

Glycine)

5 - 25 g/L Stabilizes Cr³⁺ Ions [2][3]

Wetting

Agent/Brightener

(e.g., PEG)

0.1 - 45 g/L
Improves Surface

Finish
[3]
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Table 2: Typical Operating Parameters for Trivalent Chromium Electroplating

Parameter Value/Range Effect on Plating Reference

Current Density 10 - 30 A/dm²

Affects deposition

rate, hardness, and

brightness

[3][7]

pH 1.5 - 4.0

Influences current

efficiency and deposit

quality

[7]

Temperature 30 - 50 °C

Impacts deposition

rate and coating

properties

[3][7]

Plating Time 60 - 120 minutes
Determines coating

thickness
[3][7]

Agitation Moderate

Ensures uniform ion

concentration and

temperature

[8]

Table 3: Resulting Properties of Chromium Coatings from Trivalent Baths
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Property Value/Range Conditions Reference

Deposition Rate 0.1 - 0.4 µm/min

Dependent on current

density and bath

composition

[3]

Microhardness 400 - 1800 HV

Varies with CrCl₃

concentration and

operating parameters

[3]

Current Efficiency 20 - 50%

Influenced by pH,

temperature, and

current density

[7]

Coating Thickness 5 - 50 µm

Dependent on plating

time and deposition

rate

[1]

Experimental Protocols
Protocol 1: Substrate Preparation
Proper substrate preparation is critical for achieving good adhesion and a high-quality

chromium coating.[9]

Mechanical Cleaning: Manually polish or use abrasive blasting to remove scale, rust, and

other large surface impurities.

Degreasing: Immerse the substrate in an alkaline cleaning solution to remove oils, grease,

and other organic contaminants. This can be followed by electrocleaning for a more thorough

cleaning.[1]

Rinsing: Thoroughly rinse the substrate with deionized water to remove any residual cleaning

solution.

Acid Activation (Etching): Immerse the substrate in an acid solution (e.g., 5-10% hydrochloric

or sulfuric acid) to remove any oxide layers and activate the surface for plating.[9]
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Final Rinsing: Rinse the substrate again with deionized water immediately before placing it in

the electroplating bath.[1]

Protocol 2: Trivalent Chromium Electroplating
Procedure
This protocol is based on a typical chloride-based trivalent chromium bath.

Bath Preparation:

Fill the plating tank with deionized water to about half the final volume.

Sequentially dissolve the bath constituents (e.g., Chromium(III) chloride, sodium sulfate,

boric acid, sodium chloride, and complexing agents) in the water with stirring.[3]

Add any brighteners or wetting agents as required by the specific formulation.

Add deionized water to reach the final volume.

Heat the solution to the desired operating temperature (e.g., 40 °C).[3]

Adjust the pH to the target value (e.g., 3.0) using a suitable acid or base.[7]

Electroplating:

Place the prepared substrate (cathode) and the appropriate anodes (e.g., graphite or

platinized titanium) into the plating bath.

Allow the substrate to reach the bath temperature.[1]

Apply the direct current at the desired current density (e.g., 20 A/dm²).[3]

Continue the electrolysis for the required time to achieve the desired coating thickness.[3]

Maintain moderate agitation throughout the process.

Post-Treatment:
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Turn off the power supply and remove the plated substrate from the bath.

Rinse the plated part thoroughly with deionized water in multiple stages to remove all

residual plating solution.[1]

Dry the part using clean, compressed air or by baking in an oven at a low temperature.

Visualizations
Experimental Workflow for Chromium Electroplating
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Caption: General workflow for chromium electroplating.
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Simplified Electrochemical Reactions in a Trivalent
Chromium Bath

Anode (Inert)

Cr³⁺ + e⁻ → Cr²⁺ Cr²⁺ + 2e⁻ → Cr (metal deposit)
Reduction

2H⁺ + 2e⁻ → H₂ (gas evolution)

2H₂O → O₂ + 4H⁺ + 4e⁻

O₂, H⁺

Cr³⁺ ions H⁺ ions

Click to download full resolution via product page

Caption: Key electrochemical reactions at the electrodes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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